molecular formula C24H24N4O4S B2423687 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899987-22-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2423687
CAS No.: 899987-22-5
M. Wt: 464.54
InChI Key: AZVQRXLXKZPKEH-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a serine/threonine kinase that plays a critical role in controlling the cell cycle progression, particularly the G1 to S phase transition. Dysregulation of CDK2 activity is a hallmark of numerous cancers, making it a prominent target for therapeutic intervention . This compound exerts its effects by binding to the active site of CDK2, thereby inhibiting the kinase's ability to phosphorylate key substrates such as retinoblastoma (Rb) protein. This inhibition leads to cell cycle arrest, primarily in the G1 phase, and can induce apoptosis in proliferating cancer cells. Its research value is particularly high in the study of cancers that are driven by cyclin E-CDK2 activity, including certain subtypes of ovarian cancer, breast cancer, and leukemia. Recent research has highlighted the role of CDK2 inhibition as a strategy to overcome resistance to CDK4/6 inhibitors in breast cancer models . Beyond oncology, the role of cell cycle regulators in post-mitotic neurons is an emerging area of interest. Aberrant re-activation of cell cycle components in neurons is linked to pathological processes in neurodegenerative diseases like Alzheimer's disease , positioning this CDK2 inhibitor as a valuable tool for probing the non-proliferative functions of cell cycle proteins in neuronal death and survival mechanisms. Researchers can utilize this compound to dissect CDK2-specific signaling pathways, investigate synthetic lethal interactions in cancer cells, and explore novel therapeutic strategies for both proliferative and neurological disorders.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c29-22(26-12-17-5-6-20-21(11-17)32-15-31-20)14-33-23-18-3-1-2-4-19(18)28(24(30)27-23)13-16-7-9-25-10-8-16/h5-11H,1-4,12-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVQRXLXKZPKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This review focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a thioacetamide group. Its molecular formula is C22H24N4O4SC_{22}H_{24}N_4O_4S, with a molecular weight of approximately 428.52 g/mol. The structural complexity suggests multiple avenues for biological interaction.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The presence of the thioacetamide group suggests potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Binding : The benzo[d][1,3]dioxole moiety may facilitate binding to specific receptors or enzymes, enhancing its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
NitroimidazopyrazinonesAntitubercular
ThiazolidinonesAntibacterial

These findings suggest that this compound may possess similar activities due to its structural characteristics.

Anticancer Potential

The compound's ability to inhibit specific kinases has been explored in various studies. For example:

CompoundTarget KinaseIC50 (µM)Reference
TriazolethionesCDK218.76
Pyrimidine derivativesEGFR0.86

These results indicate that this compound may also exhibit anticancer properties through similar mechanisms.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Antitubercular Activity : A study demonstrated that derivatives of benzo[d][1,3]dioxole exhibited significant activity against Mycobacterium tuberculosis, suggesting potential for the compound in treating multidrug-resistant strains .
  • Antiparasitic Effects : Research on related thioacetamides revealed potent activity against Trypanosoma cruzi, indicating that the compound may be effective against parasitic infections .

Scientific Research Applications

Anti-Cancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit notable anti-cancer properties. For instance:

  • Mechanism of Action : The compound's mechanism may involve the inhibition of specific kinases or transcription factors that are crucial for cancer cell proliferation. Research suggests that derivatives of quinazoline compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
  • Case Studies : In vitro studies have demonstrated that related compounds show IC50 values in the low micromolar range against various cancer cell lines. For example, a derivative with a similar structure exhibited an IC50 of 7.4 μM against breast cancer cells .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects:

  • Inhibition of COX Enzymes : Compounds with similar scaffolds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. A related compound demonstrated an IC50 of 3.11 μM for COX-2 inhibition .
  • Clinical Relevance : The anti-inflammatory action could be beneficial in treating conditions like arthritis and other inflammatory diseases. The potential for this compound to act as a selective COX inhibitor makes it a candidate for further development .

Synthesis and Characterization

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multi-step synthetic routes that incorporate heterocyclic chemistry techniques. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Potential for Drug Development

Given its promising biological activities, this compound could serve as a lead structure for drug development. The incorporation of various substituents on the quinazoline and dioxole moieties may enhance its efficacy and selectivity against specific targets.

Q & A

Basic: What synthetic strategies are effective for constructing the hexahydroquinazolinone core in this compound?

The hexahydroquinazolinone core can be synthesized via cyclocondensation reactions using substituted thioureas and maleimides under reflux conditions. Critical steps include optimizing solvent choice (e.g., glacial acetic acid) and reaction time (2–3 hours) to avoid side products like open-chain intermediates. Recrystallization in ethanol or DMF ensures purity .

Basic: How can researchers confirm the structural integrity of the thioacetamide linkage post-synthesis?

Use a combination of ¹H/¹³C NMR to identify thioether (–S–) and carbonyl (–C=O) signals. IR spectroscopy can validate the C–S stretch (600–700 cm⁻¹) and amide N–H (3300 cm⁻¹). Mass spectrometry (ESI-MS) should confirm the molecular ion peak .

Advanced: What computational approaches predict the compound’s binding affinity to kinase targets?

Molecular docking (AutoDock Vina or Schrödinger) with crystal structures of homologous kinases (e.g., EGFR or CDK2) can model interactions. Key parameters include:

  • Flexible ligand docking to account for conformational changes.
  • Scoring functions (e.g., MM-GBSA) to prioritize poses.
  • Validation via MD simulations (NAMD/GROMACS) to assess binding stability .

Advanced: How to resolve contradictions in cytotoxicity data across different cancer cell lines?

Contradictions may arise from variations in cell permeability or off-target effects. Mitigation strategies:

  • Use orthogonal assays (e.g., apoptosis markers vs. ATP-based viability).
  • Validate purity via HPLC (>95%) to exclude impurities.
  • Test in isogenic cell lines to isolate genetic factors .

Basic: Which purification techniques optimize yield for the benzo[d][1,3]dioxole moiety?

Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates polar byproducts. For large-scale synthesis, recrystallization in ethanol:DMF (9:1) improves crystal homogeneity .

Advanced: What SAR insights guide modification of the pyridin-4-ylmethyl group?

Structure-activity relationship (SAR) studies suggest:

  • Electron-withdrawing groups on the pyridine ring enhance kinase inhibition.
  • Methylation at the pyridine N-oxide position reduces metabolic degradation.
  • Docking simulations should prioritize substituents that fill hydrophobic pockets .

Advanced: How to address poor metabolic stability in preclinical studies?

Strategies include:

  • Introducing deuterium at labile C–H bonds to slow CYP450 metabolism.
  • Modifying the pyridinyl group with fluorine to block oxidation.
  • In vitro microsomal assays (human/rat liver microsomes) can identify metabolic hotspots .

Basic: What side reactions occur during thioacetamide coupling, and how are they minimized?

Common side reactions:

  • Disulfide formation from excess thiol intermediates: Use inert atmosphere (N₂/Ar) and fresh DMF.
  • Over-alkylation : Control stoichiometry (1:1 thiol:chloroacetamide) and add bases (K₂CO₃) slowly .

Advanced: Which in vitro assays best elucidate the compound’s mechanism of action?

  • Kinase inhibition profiling (KinomeScan) to identify primary targets.
  • Western blotting for downstream markers (e.g., phosphorylated ERK/AKT).
  • Cellular thermal shift assays (CETSA) confirm target engagement .

Advanced: How can crystallography resolve ambiguities in the hexahydroquinazolinone conformation?

Single-crystal X-ray diffraction:

  • Grow crystals via vapor diffusion (MeOH:H₂O).
  • Resolve puckering in the hexahydro ring using density functional theory (DFT) -optimized models.
  • Compare with analogs (e.g., tert-butyl-substituted thiazoles) to identify steric effects .

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